1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a urea core substituted with thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common approach is the reaction of thiophene derivatives with isocyanates under controlled conditions to form the urea linkage. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. The thiophene and pyridine rings can engage in π-π stacking interactions, while the urea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxamide
- Pyridine-3-carboxamide
- Thiophene-3-carboxamide
Comparison
1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is unique due to the combination of thiophene and pyridine rings linked by a urea moiety
Properties
IUPAC Name |
1-thiophen-2-yl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(18-14-2-1-4-21-14)17-8-11-6-13(9-16-7-11)12-3-5-20-10-12/h1-7,9-10H,8H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUWQWAHUPMUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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